2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heterocyclic compound that has gained scientific interest due to its various biological properties. The molecular formula is C9H7Cl2N3 .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular formula of 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is C9H7Cl2N3 . The average mass is 228.078 Da and the monoisotopic mass is 227.001709 Da .Chemical Reactions Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis
The average mass of 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is 228.078 Da and the monoisotopic mass is 227.001709 Da . The yield is 71% as a yellow solid, with a melting point of 287–288 °C .Scientific Research Applications
Chemical Structure and Properties
2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a compound with a core structure of pyrrolo[2,3-d]pyrimidine, which is known for its versatility in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine derivatives have been widely investigated for their pharmaceutical properties, and the specific configuration with a cyclopropyl group adds unique characteristics to the compound. For instance, Yang et al. (2014) reported on the anti-glycosylic bond conformation and crystal structure of a closely related compound, highlighting its highly ordered and hydrogen-bond-stabilized crystal structure. The detailed structural analysis can be crucial in understanding the compound’s reactivity and potential as a building block in various chemical syntheses (Yang et al., 2014).
Synthetic Applications
The pyrrolo[2,3-d]pyrimidine core is a significant component in various synthetic routes. Fischer and Misun (2001) demonstrated a large-scale synthesis of a pyrrolo[2,3-d]pyrimidine derivative, highlighting the economical and ecological aspects of the synthesis process. This synthesis is noteworthy for its simplicity and efficiency, indicating the potential of pyrrolo[2,3-d]pyrimidine derivatives in large-scale industrial applications (Fischer & Misun, 2001).
Biological and Pharmacological Research
The derivatives of pyrrolo[2,3-d]pyrimidine have been explored for their antimicrobial and antiviral properties. Hilmy et al. (2021) synthesized new derivatives and tested them for antimicrobial and antiviral activities, revealing promising results against specific strains and diseases. This research underscores the potential of pyrrolo[2,3-d]pyrimidine derivatives in developing new antimicrobial and antiviral agents (Hilmy et al., 2021).
Future Directions
The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .
properties
IUPAC Name |
2,4-dichloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-7-6-3-4-14(5-1-2-5)8(6)13-9(11)12-7/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAVMANUFQKJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2N=C(N=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729192 | |
Record name | 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1220518-04-6 | |
Record name | 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220518-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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